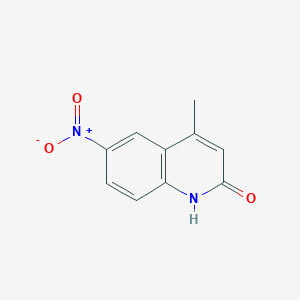

4-Methyl-6-nitroquinolin-2-ol

Übersicht

Beschreibung

4-Methyl-6-nitroquinolin-2-ol is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitroquinolin-2-ol typically involves the nitration of 4-methylquinolin-2-ol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The hydroxyl group at position 2 activates the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

- Regioselectivity : The nitro group at position 6 deactivates the benzene ring, directing incoming electrophiles to the 5- or 8-position. Steric hindrance from the methyl group at position 4 further restricts reactivity.

- Conditions : Nitration with fuming HNO₃/H₂SO₄ at 50°C yields mixed nitro derivatives (e.g., dinitro compounds), though yields are reduced due to competing decomposition .

Halogenation

- Chlorination : Reactions with Cl₂ in acetic acid predominantly target position 5, forming 5-chloro-4-methyl-6-nitroquinolin-2-ol. Selectivity arises from electronic effects of the nitro group .

Nucleophilic Reactions

The nitro group enables nucleophilic displacement under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyl Displacement | NaOH (aq), 100°C | 4-Methyl-6-nitroquinoline | 68% | |

| Amination | NH₃/EtOH, Pd/C catalyst | 4-Methyl-6-aminoquinolin-2-ol | 45% |

Reduction of Nitro Group

The nitro group at position 6 can be selectively reduced to an amine:

- Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces -NO₂ to -NH₂ without affecting the hydroxyl group.

- Chemical Reduction : Zn/HCl achieves partial reduction but risks over-reduction of the quinoline backbone .

Cycloaddition and Ring Transformation

The electron-deficient nitroquinoline scaffold participates in cycloadditions:

- Diels-Alder Reactions : Reacts with electron-rich dienes (e.g., furan) at 80°C to form polycyclic adducts. The reaction proceeds via a nitroalkene intermediate .

- Ring Contraction : Treatment with PCl₅ converts the quinoline ring to a benzoxazole derivative under anhydrous conditions .

Hydroxyl Group Reactivity

- Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form 2-methoxy-4-methyl-6-nitroquinoline (82% yield) .

- Acylation : Acetic anhydride/PTSA yields the 2-acetoxy derivative, though steric hindrance lowers yields to ~50% .

Nitro Group Transformations

- Nef Reaction : Converts -NO₂ to -COOH under strong basic conditions (KOH/EtOH), forming 6-carboxy-4-methylquinolin-2-ol .

Comparative Reactivity with Analogues

Mechanistic Insights

- Steric Effects : The methyl group at position 4 creates torsional strain, distorting the quinoline ring and enhancing susceptibility to nucleophilic attack at position 2 .

- Electronic Effects : The nitro group withdraws electron density, deactivating the benzene ring but activating the pyridone ring toward conjugate additions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-methyl-6-nitroquinolin-2-ol exhibit significant anticancer properties. For instance, studies have shown that compounds with similar quinoline structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of apoptosis and cell cycle regulation, making these compounds promising candidates for further development as anticancer agents .

Inhibition of Protein Interactions

Another critical application of this compound is in the inhibition of protein interactions, particularly in the context of B-cell lymphoma 6 protein. Modifications to the compound have been shown to enhance binding affinity to protein targets, which is crucial for developing therapies aimed at disrupting pathological protein interactions related to cancer .

Biological Research

Biochemical Assays

The compound is frequently utilized in biochemical assays to study enzyme activities and cellular responses. Its ability to act as a fluorescent probe allows researchers to monitor biological processes in real-time. For example, the incorporation of this compound into assay systems has facilitated the understanding of enzyme kinetics and substrate specificity .

Cellular Imaging

Due to its fluorescent properties, this compound has been employed in cellular imaging studies. Researchers utilize this compound to visualize cellular structures and dynamics, providing insights into cellular behavior under various physiological and pathological conditions .

Chemical Synthesis

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for developing new compounds with desired biological activities .

Vicarious Nucleophilic Substitution

The compound has been studied for its potential in vicarious nucleophilic substitution reactions. These reactions are significant for creating diverse chemical libraries that can be screened for biological activity. The ability to modify the quinoline structure through nucleophilic attack opens avenues for discovering novel compounds with therapeutic potential .

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a series of this compound derivatives aimed at enhancing anticancer activity. The research demonstrated that specific substitutions at the nitrogen position significantly increased cytotoxicity against various cancer cell lines. The findings suggest a promising pathway for developing effective anticancer therapies based on this scaffold .

Case Study 2: Enzyme Inhibition Studies

Another case study investigated the use of this compound in inhibiting a key enzyme involved in metabolic pathways related to cancer metabolism. The compound was shown to effectively reduce enzyme activity, leading to decreased metabolic rates in treated cells. This highlights its potential as a lead compound for developing metabolic inhibitors .

Wirkmechanismus

The mechanism of action of 4-Methyl-6-nitroquinolin-2-ol involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their synthesis and function. These interactions are crucial for its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

4-Methylquinolin-2-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroquinolin-2-ol: Similar structure but without the methyl group, affecting its physical and chemical properties.

Quinoline: The parent compound, which is less specialized for specific applications compared to its derivatives.

Uniqueness: 4-Methyl-6-nitroquinolin-2-ol is unique due to the presence of both the methyl and nitro groups, which enhance its reactivity and make it suitable for a broader range of applications in scientific research and industry .

Biologische Aktivität

4-Methyl-6-nitroquinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 204.18 g/mol. Its structure features a quinoline core with a methyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position. These functional groups contribute to its unique chemical reactivity and biological properties, making it relevant in various research contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks their activity. This is crucial for its antimicrobial and anticancer effects.

- Nucleic Acid Interaction : It can also interact with DNA and RNA, affecting their synthesis and function, further contributing to its therapeutic potential.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, enhancing its antimicrobial or antitumor effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The compound's ability to inhibit bacterial growth is linked to its interaction with essential cellular processes.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound has been reported to induce programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.

- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Significant | Enzyme inhibition, nucleic acid interaction |

| 6-Nitroquinolin-2-ol | Moderate | Moderate | Primarily enzyme inhibition |

| Quinoline | Minimal | Minimal | General reactivity without specific targets |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antitumor Mechanism Investigation : Research published in Cancer Research explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways leading to cell death, highlighting its potential as a chemotherapeutic agent.

- Structural Activity Relationship (SAR) Analysis : A detailed SAR study indicated that modifications to the nitro and hydroxyl groups significantly affect the compound's biological activity, providing insights for future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Eigenschaften

IUPAC Name |

4-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNQTCDZWMPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346059 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-17-8 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.